molecular formula C10H7ClO B3024783 2-Chloronaphthalen-1-ol CAS No. 606-40-6

2-Chloronaphthalen-1-ol

Cat. No. B3024783
CAS RN: 606-40-6
M. Wt: 178.61 g/mol
InChI Key: WONRDHPFOHAWOG-UHFFFAOYSA-N
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Description

2-Chloronaphthalen-1-ol is a chemical compound with the molecular formula C10H7ClO . It has a molecular weight of 178.61 g/mol . The compound is also known by other names such as 2-chloro-1-naphthol and chloronaphthol .


Molecular Structure Analysis

The IUPAC name for 2-Chloronaphthalen-1-ol is 2-chloronaphthalen-1-ol . The InChI code is InChI=1S/C10H7ClO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H and the InChIKey is WONRDHPFOHAWOG-UHFFFAOYSA-N . The Canonical SMILES structure is C1=CC=C2C(=C1)C=CC(=C2O)Cl .


Physical And Chemical Properties Analysis

2-Chloronaphthalen-1-ol has a molecular weight of 178.61 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The compound has a Rotatable Bond Count of 0 . The Exact Mass is 178.0185425 g/mol and the Monoisotopic Mass is also 178.0185425 g/mol . The Topological Polar Surface Area is 20.2 Ų and it has a Heavy Atom Count of 12 .

Scientific Research Applications

Antibacterial Activity

Schiff bases derived from 2-Chloronaphthalen-1-ol have been synthesized and evaluated for antibacterial effects. Notably, Schiff base 2,2’-((propane-1,3-diylbis(azanylylidene))bis(ethan-1-yl-1-yli-dene))bis(4-chloronaphthalen-1-ol) (II) exhibited excellent antibacterial activity against Escherichia coli and Salmonella Typhi with minimal inhibitory concentrations (MICs) ranging from 0.12 to 1 mg/ml .

Antioxidant Properties

Two other Schiff bases—2,2’-((propane-1,3-diylbis(azanylylidene))bis(ethan-1-yl-1-ylidene))bis(naphthalen-1-ol) (I) and 2,2’-((pentane-1,3-diylbis(azanylylidene))bis(ethan-1-yl-1-ylidene))bis(4-bromonaphthalen-1-ol) (IV)—demonstrated promising antioxidant activity. These compounds could potentially serve as antioxidants in various applications .

Therapeutic Agent for Autoimmune Diseases

2-Chloronaphthalen-1-ol has been studied as a possible therapeutic agent for autoimmune diseases. It binds to the PD-L1 receptor associated with autoimmune conditions .

Diagnostic Procedures

The compound also interacts with monoclonal antibodies used in diagnostic procedures and histochemical staining .

Catalyst Applications

Schiff bases, including those derived from 2-Chloronaphthalen-1-ol, find applications as acid catalysts, reduction catalysts, and oxidation catalysts .

Metal Complexes and Bioactivity

Metal complexes of Schiff bases, especially those containing hetero atoms (such as N, S, O), exhibit various bioactivities. These include antitumor, antibacterial, antifungal, and antiviral properties .

properties

IUPAC Name

2-chloronaphthalen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONRDHPFOHAWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00955945
Record name 2-Chloronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloronaphthalen-1-ol

CAS RN

606-40-6, 34390-12-0
Record name 1-Naphthalenol, 2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalen-1-ol, 2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034390120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Mix 1 volume of 3 mg 4-chloro-1-naphthol per ml. methanol with 5 volumes of a solution of 0.018% hydrogen peroxide in Tris buffered saline (20 mM Tris. HCl, 500 mM NaCl, pH 7.5). This mixture provides a complete chromogenic mixture for peroxidase. Filter paper can be impregnated with the mixture as above, and rehydrated prior to use as noted above.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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